molecular formula C9H11BO3 B2522158 (4-(Oxetan-3-yl)phenyl)boronic acid CAS No. 1417887-72-9

(4-(Oxetan-3-yl)phenyl)boronic acid

Cat. No.: B2522158
CAS No.: 1417887-72-9
M. Wt: 177.99
InChI Key: ZGYRTZYOUMVFDR-UHFFFAOYSA-N
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Description

(4-(Oxetan-3-yl)phenyl)boronic acid is an organic compound with the molecular formula C9H11BO3. It is a boronic acid derivative characterized by the presence of an oxetane ring attached to a phenyl group, which is further bonded to a boronic acid moiety.

Mechanism of Action

Target of Action

It is known that boronic acids, including this compound, are often used in suzuki-miyaura (sm) cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .

Mode of Action

In the context of SM cross-coupling reactions, (4-(Oxetan-3-yl)phenyl)boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound (like our this compound) transfers its organic group to the palladium .

Biochemical Pathways

The compound’s role in sm cross-coupling reactions suggests it could influence pathways where carbon-carbon bond formation is crucial . This includes the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules synthesized.

Pharmacokinetics

Its LogP values suggest it has balanced hydrophilic and lipophilic properties, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

As an organoboron reagent in sm cross-coupling reactions, it contributes to the formation of carbon-carbon bonds . This can result in the synthesis of complex organic molecules, which could have various effects at the molecular and cellular level depending on the specific molecules produced.

Action Environment

It is known that sm cross-coupling reactions, in which this compound participates, are generally environmentally benign and tolerant to various functional groups . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Oxetan-3-yl)phenyl)boronic acid typically involves the reaction of 4-bromo-3-(oxetan-3-yl)benzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: (4-(Oxetan-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-(Oxetan-3-yl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.

    Biology: The compound is explored for its potential in developing boron-containing drugs and as a tool for studying biological systems.

    Medicine: It is investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties.

Comparison with Similar Compounds

Uniqueness: (4-(Oxetan-3-yl)phenyl)boronic acid is unique due to the presence of the oxetane ring, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, particularly in the formation of sterically hindered biaryl compounds .

Properties

IUPAC Name

[4-(oxetan-3-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c11-10(12)9-3-1-7(2-4-9)8-5-13-6-8/h1-4,8,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYRTZYOUMVFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2COC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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